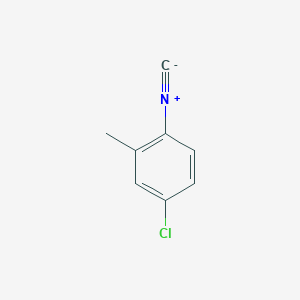

4-Chloro-2-methylphenyl isocyanide

Vue d'ensemble

Description

4-Chloro-2-methylphenyl isocyanide is an organic compound with the molecular formula C8H6ClN. It is a derivative of phenyl isocyanide, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the second position. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylphenyl isocyanide can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methylphenylamine with formic acid and phosphorus trichloride, followed by dehydration to form the isocyanide. The reaction conditions typically involve heating the mixture under reflux and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-methylphenyl isocyanide undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form substituted ureas and carbamates.

Cycloaddition Reactions: Participates in cycloaddition reactions to form heterocyclic compounds.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves the use of amines or alcohols in the presence of a base such as triethylamine.

Cycloaddition Reactions: Often carried out using catalysts such as palladium or copper complexes.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products:

Substituted Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

Applications De Recherche Scientifique

Chemistry

4-Chloro-2-methylphenyl isocyanide is primarily utilized as a building block in organic synthesis. It participates in:

- Nucleophilic Addition Reactions : Reacts with nucleophiles to form carbamates or substituted ureas.

- Substitution Reactions : Engages in substitution reactions where the isocyanate group can be replaced by other functional groups.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Addition | Reacts with alcohols to form carbamates | Carbamate |

| Substitution | Isocyanate group replaced by another functional group | Substituted urea |

Biology

In biological research, this compound aids in synthesizing biologically active molecules and pharmaceuticals. Its ability to form stable linkages with nucleophiles makes it valuable for:

- Drug Development : Used in creating therapeutic agents.

- Bioconjugation : Facilitates the attachment of biomolecules for targeted drug delivery systems.

Medicine

The compound's reactivity allows it to be employed in medicinal chemistry for:

- Synthesis of Ureas : Important for developing various pharmaceutical compounds.

- Polymer Chemistry : Involved in creating polyurethanes used in medical devices and drug delivery systems.

Industry

This compound finds applications in industrial processes, particularly in:

- Polymer Production : Key component in producing polyurethanes used for coatings, adhesives, and foams.

- Coatings and Adhesives : Its reactivity enhances the durability and performance of industrial adhesives.

Case Study 1: Polyurethane Production

A study focused on the use of this compound in polyurethane production demonstrated its role as a precursor for creating high-performance elastomers. The study highlighted how variations in reaction conditions affect the properties of the final product, such as flexibility and thermal stability.

Case Study 2: Biologically Active Molecules

Research involving the synthesis of novel biologically active molecules using this compound showed promising results in developing anti-cancer agents. The compound facilitated the formation of complex structures that exhibited significant cytotoxicity against cancer cell lines.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methylphenyl isocyanide involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanide group (−N≡C) is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form ureas, carbamates, and other compounds.

Comparaison Avec Des Composés Similaires

Phenyl isocyanide: Lacks the chlorine and methyl substituents, making it less reactive in certain reactions.

4-Chlorophenyl isocyanide: Similar structure but lacks the methyl group, affecting its reactivity and applications.

2-Methylphenyl isocyanide: Lacks the chlorine substituent, resulting in different reactivity and properties.

Uniqueness: 4-Chloro-2-methylphenyl isocyanide is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. These substituents influence the compound’s reactivity, making it more versatile in various chemical reactions compared to its unsubstituted counterparts.

Activité Biologique

4-Chloro-2-methylphenyl isocyanide (CAS No. 60515-59-5) is an organic compound characterized by its unique reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6ClN. The compound features a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position. This structure contributes to its electrophilic nature, making it a versatile reagent in organic synthesis.

The biological activity of this compound primarily arises from its ability to react with nucleophiles due to the electrophilic isocyanide group (−N≡C). This reactivity facilitates the formation of various derivatives, including:

- Substituted Ureas : Formed through reactions with amines.

- Carbamates : Resulting from interactions with alcohols.

- Heterocycles : Generated via cycloaddition reactions.

These reactions are critical for developing bioactive compounds in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of isocyanides, including this compound. Research indicates that isocyanides can inhibit bacterial growth by targeting essential metabolic enzymes. For example, the covalent modification of target proteins by the isocyanide group disrupts their function, leading to cell death in bacteria .

Toxicological Studies

Toxicity assessments reveal that exposure to isocyanides can lead to various health effects. The compound may cause irritation upon contact with skin or mucous membranes. Chronic exposure has been associated with respiratory issues and potential sensitization . A comparative study on similar compounds indicated that this compound exhibits moderate toxicity levels, necessitating careful handling in laboratory settings .

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of several isocyanides against common bacterial strains. This compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The mechanism was attributed to enzyme inhibition, particularly targeting bacterial cell wall synthesis pathways .

Case Study 2: Toxicity Evaluation in Animal Models

In a controlled animal study, rats were exposed to varying concentrations of this compound over four weeks. Results showed dose-dependent effects on body weight and organ health, particularly affecting liver and kidney function. Histopathological examinations revealed signs of toxicity at higher doses (≥800 mg/kg), emphasizing the need for safety protocols during handling .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C8H6ClN |

| CAS Number | 60515-59-5 |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

| Acute Toxicity (LD50 in rats) | ~500 mg/kg |

| Chronic Exposure Effects | Respiratory irritation, potential sensitization |

Propriétés

IUPAC Name |

4-chloro-1-isocyano-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUALJWHMLJTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572855 | |

| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60515-59-5 | |

| Record name | 4-Chloro-1-isocyano-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.